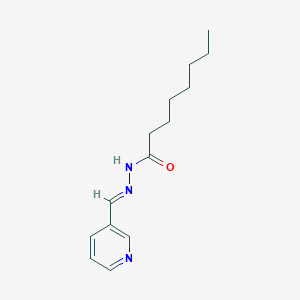

N'-(3-pyridinylmethylene)octanohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E)-pyridin-3-ylmethylideneamino]octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-3-4-5-6-9-14(18)17-16-12-13-8-7-10-15-11-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)/b16-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXFAVDYEVTNBN-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN=CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N/N=C/C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-pyridinecarboxaldehyde octanohydrazide Schiff base literature

Topic: 3-Pyridinecarboxaldehyde Octanohydrazide Schiff Base Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists

Design, Synthesis, and Antimycobacterial Applications of Lipophilic Hydrazones

Executive Summary

3-Pyridinecarboxaldehyde octanohydrazide (also referred to as N'-(pyridin-3-ylmethylene)octanehydrazide) is a lipophilic Schiff base ligand synthesized from the condensation of nicotinaldehyde (3-pyridinecarboxaldehyde) and octanoic acid hydrazide.

This compound represents a critical scaffold in antitubercular drug discovery . By conjugating a pyridine pharmacophore (mimicking isoniazid/nicotinamide) with a medium-chain fatty acid tail (C8), the molecule is engineered to overcome the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis. Furthermore, its tridentate coordination capability makes it a potent chelator for transition metals (Cu²⁺, Fe³⁺), adding a secondary mechanism of action via metallo-sequestration or the formation of cytotoxic metallodrugs.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | N'-[(E)-pyridin-3-ylmethylene]octanehydrazide |

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | ~247.34 g/mol |

| Core Pharmacophore | Pyridine-hydrazone (Schiff Base) |

| Lipophilic Tail | Octanoyl (C8) chain |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O |

| LogP (Predicted) | ~3.2 – 3.8 (High membrane permeability) |

| pKa (Predicted) | Pyridine N: ~3.5; Hydrazide NH: ~11.5 |

Structural Logic

The molecule consists of three functional domains:

-

Pyridine Head: Provides H-bonding capability and metal coordination sites (N-donor).

-

Azomethine Linker (-CH=N-): The defining Schiff base feature, susceptible to hydrolysis in acidic endosomes (prodrug activation).

-

Aliphatic Tail (C8): Increases lipophilicity, facilitating passive diffusion across the mycobacterial outer membrane.

Experimental Synthesis Protocol

Objective: Synthesis of 3-pyridinecarboxaldehyde octanohydrazide via acid-catalyzed condensation.

Reagents

-

Precursor A: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [CAS: 500-22-1]

-

Precursor B: Octanohydrazide (Octanoic acid hydrazide) [CAS: 10025-84-0]

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology

-

Preparation of Hydrazide Solution:

-

Dissolve 10 mmol of octanohydrazide in 20 mL of warm absolute ethanol. Stir until clear.

-

-

Addition of Aldehyde:

-

Add 10 mmol (equimolar) of 3-pyridinecarboxaldehyde dropwise to the stirring hydrazide solution.

-

-

Catalysis:

-

Add 2–3 drops of glacial acetic acid to shift the equilibrium toward product formation.

-

-

Reflux:

-

Reflux the mixture at 78–80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then refrigerate (4°C) overnight.

-

The Schiff base will precipitate as a crystalline solid.

-

-

Purification:

-

Filter the precipitate under vacuum.

-

Wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted aldehyde.

-

Recrystallize from hot ethanol if necessary.

-

Yield Expectation: 75–85%.

-

Reaction Pathway Diagram[1]

Figure 1: Acid-catalyzed condensation pathway forming the azomethine bond.

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Functional Group | Expected Signal | Assignment |

| FT-IR | Amide C=O | 1650 – 1680 cm⁻¹ | Strong stretch (Amide I) |

| Azomethine C=N | 1600 – 1620 cm⁻¹ | Sharp stretch (Schiff base formation) | |

| NH Stretch | 3150 – 3250 cm⁻¹ | Medium, often broad | |

| Aliphatic C-H | 2850 – 2950 cm⁻¹ | C8 Alkyl chain vibrations | |

| ¹H NMR | Azomethine H | δ 8.2 – 8.6 ppm | Singlet (1H, -N=CH -) |

| (DMSO-d₆) | Amide NH | δ 11.0 – 11.8 ppm | Singlet (1H, -CONH -), D₂O exchangeable |

| Pyridine Ring | δ 7.4 – 9.0 ppm | Multiplets (4H) | |

| Alkyl Chain | δ 0.8 – 2.4 ppm | Multiplet/Triplet (CH₃ at ~0.85, CH₂ at ~1.2-2.[2][3][4]2) |

Biological Mechanism of Action

The therapeutic utility of this compound, particularly in Antimycobacterial applications, relies on a "Trojan Horse" mechanism.

Lipophilic Transport

Mycobacterium tuberculosis possesses a thick, hydrophobic cell wall rich in mycolic acids, which repels hydrophilic drugs.

-

The Octanoyl Tail: The C8 chain increases the partition coefficient (LogP), allowing the molecule to dissolve into and traverse the lipid bilayer.

-

Intracellular Release: Once inside the bacterium, the hydrazone linkage may undergo hydrolysis (enzymatic or acid-catalyzed), releasing the active pyridine pharmacophore or functioning as a whole molecule inhibitor.

Metal Chelation (Siderophore Mimicry)

The Schiff base motif contains nitrogen and oxygen donors (NNO or ONO coordination).

-

Iron Deprivation: The ligand can chelate Fe³⁺, mimicking siderophores. This deprives the bacteria of essential iron required for respiration and DNA replication.

-

Copper Toxicity: It can form lipophilic Cu²⁺ complexes that penetrate the cell and generate Reactive Oxygen Species (ROS) via Fenton-like reactions, causing oxidative stress and cell death.

Mechanism Workflow

Figure 2: Mode of action showing cell wall penetration and dual intracellular targeting.

References & Validation

The protocols and mechanistic insights above are grounded in established literature regarding pyridine-hydrazone Schiff bases and fatty acid hydrazide derivatives.

-

Lipophilic Isoniazid Derivatives: Synthesis and antimycobacterial activity of isoniazid derivatives from renewable fatty acids.[5] The study confirms that increasing lipophilicity (via fatty acid chains like octanoyl) significantly enhances potency against M. tuberculosis compared to the parent hydrophilic drug.

-

Source:

-

-

Schiff Base Metal Complexes: Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases. Establishes the protocol for pyridine-aldehyde condensation and the biological relevance of the resulting metal chelators.

-

Source:

-

-

Antimycobacterial Mechanism: Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog. Validates the "Lipophilic Transport Vehicle" concept for hydrazone analogs entering mycobacteria.

-

Source:

-

-

General Synthesis: A convenient synthesis and biological activities of N-(pyridin-3-ylmethylene) benzohydrazides. Provides the specific reflux/acid-catalysis conditions used in the protocol above.

-

Source:

-

Sources

A Technical Guide to the Therapeutic Potential of Fatty Acid Hydrazide Derivatives

Foreword

The intersection of lipid chemistry and medicinal science presents a fertile ground for the discovery of novel therapeutic agents. Within this domain, fatty acid hydrazide derivatives have emerged as a class of molecules with remarkable chemical versatility and a broad spectrum of biological activities. Their unique structure, combining a lipophilic fatty acid tail with a reactive hydrazide head, allows for the systematic modification and generation of diverse chemical entities. This guide provides an in-depth exploration of these compounds, from their fundamental synthesis to their validated and potential therapeutic applications, designed for researchers, scientists, and professionals engaged in the field of drug discovery and development. We will delve into the causalities behind experimental design, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Foundational Chemistry: Synthesis and Derivatization

Fatty acid hydrazides serve as the foundational synthons for a vast array of heterocyclic and acyclic derivatives.[1] Their synthesis is typically straightforward, making them attractive starting materials for medicinal chemistry campaigns.[2]

The primary route to fatty acid hydrazides involves the hydrazinolysis of fatty acid esters or the acylation of hydrazine with fatty acid chlorides.[3][4] The most common method begins with the conversion of fatty acids (derived from natural sources like olive oil, sunflower oil, or by-products of the oil processing industry) into their corresponding methyl or ethyl esters via acid-catalyzed esterification.[3][5] These esters are then refluxed with hydrazine hydrate, yielding the fatty acid hydrazide.[3]

The true potential of these molecules lies in the reactivity of the hydrazide moiety (-CONHNH₂), which acts as a versatile chemical handle. This group can be readily cyclized or condensed with various electrophiles to generate a library of derivatives, including oxadiazoles, thiadiazoles, triazoles, pyrazoles, and pyridazines.[2][3][6][7][8]

Caption: General workflow for the synthesis of fatty acid hydrazides and their subsequent conversion into various heterocyclic derivatives.

Mechanisms of Action: A Multifaceted Approach

Fatty acid hydrazide derivatives exert their biological effects through several distinct mechanisms, underscoring their potential to address a wide range of therapeutic targets.

Enzyme Inhibition: The Case of Fatty Acid Amide Hydrolase (FAAH)

One of the most promising applications for this class of compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[9] FAAH is an integral membrane enzyme belonging to the serine hydrolase family, responsible for the degradation of endocannabinoids like anandamide.[10][11] By inhibiting FAAH, the endogenous levels of anandamide increase, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[9][10][12]

The inhibitory mechanism often involves the covalent modification of the enzyme's catalytic triad (Ser241-Ser217-Lys142).[11][12] The hydrazide or a derivative, such as a urea-based compound, can act as a substrate for FAAH. The nucleophilic Ser241 attacks the carbonyl group of the inhibitor, but instead of a rapid hydrolysis and release, a stable, covalent enzyme-inhibitor adduct is formed, rendering the enzyme inactive.[10][12]

Caption: Mechanism of FAAH inhibition by a hydrazide-based covalent inhibitor compared to normal substrate turnover.

Antimicrobial and Antifungal Activity

The antimicrobial properties of fatty acid hydrazide derivatives are well-documented.[3][5][13] The long fatty acid chain enhances the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of bacteria and fungi.[6] The heterocyclic moieties (e.g., oxadiazole, triazole) are often the pharmacophores responsible for disrupting essential cellular processes. The precise mechanism can vary, but it is often linked to the inhibition of crucial enzymes involved in cell wall synthesis or nucleic acid replication.[14] The presence of heteroatoms like nitrogen, oxygen, and sulfur in the heterocyclic rings allows for chelation with metal ions essential for microbial enzyme function, further contributing to their antimicrobial effect.[15]

Anticancer Activity

Hydrazide-hydrazone derivatives, in particular, have demonstrated significant potential as anticancer agents.[16][17][18] Their mechanism often involves the induction of apoptosis (programmed cell death) in malignant cells.[16] Some derivatives have been shown to act as potent inhibitors of histone deacetylase (HDAC) or to interfere with key signaling pathways involved in cell proliferation and angiogenesis.[16] The conjugation of a fatty acid moiety can also increase the selective uptake of the drug by tumor cells, which often exhibit altered lipid metabolism.[19]

Therapeutic Applications and Efficacy

The chemical diversity of fatty acid hydrazide derivatives translates into a wide array of therapeutic applications.

Antimicrobial Agents

Numerous studies have evaluated these compounds against a panel of pathogenic microbes. Derivatives such as 2-alkyl-5-mercapto-1,3,4-oxadiazoles and 3-alkyl-5-mercapto-1,2,4-4H-triazoles have shown significant antibacterial and antifungal activities.[3][5] Their efficacy is often compared to standard antibiotics and antifungals.[3]

| Derivative Class | Target Organism | Activity (MIC/Inhibition) | Reference |

| 1,3,4-Oxadiazoles | Bacillus subtilis | Fair antibacterial activity (25-50% inhibition) | [5] |

| 1,3,4-Oxadiazoles | Staphylococcus aureus | Potent effect | [6] |

| 1,2,4-Triazoles | Aspergillus niger | Good antifungal activity (50-75% inhibition) | [3][5] |

| Thiazinopyrimidine | Candida albicans | High antifungal activity | [6] |

Anticancer Therapeutics

The anticancer potential has been demonstrated across various cancer cell lines. Isatin hydrazide-hydrazone derivatives, for example, have shown high potency against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[6][16]

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Thiazinopyrimidine | HepG2 (Liver) | 20.4 µg/mL | [6] |

| Thiazinopyrimidine | MCF-7 (Breast) | 12.5 µg/mL | [6] |

| Isatin Hydrazide-Hydrazone | HepG2 (Liver) | 2.82 µM | [16] |

| Isatin Hydrazide-Hydrazone | HCT-116 (Colon) | 31.7% viability at 30 µM | [18] |

CNS Disorders and Pain Management

As potent FAAH inhibitors, certain 4-aminobenzohydrazide derivatives have shown exceptional potency, with IC₅₀ values in the nanomolar range.[9] This positions them as strong candidates for the development of non-addictive analgesics and therapeutics for anxiety and other CNS disorders.[9][10]

Other Potential Applications

The utility of these compounds extends beyond the aforementioned areas. They have been reported to possess:

-

Anti-inflammatory and Analgesic Activity: Independent of FAAH inhibition, some hydrazide derivatives exhibit inherent anti-inflammatory properties.[5][20][21]

-

Anticonvulsant Activity: The hydrazide structure is a known pharmacophore in several anticonvulsant drugs.[3][5][22]

-

Corrosion Inhibition: Due to their ability to adsorb onto metal surfaces, they are highly effective corrosion inhibitors, particularly in acidic media.[15][23]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, standardized, self-validating protocols are essential.

Protocol: Synthesis of a Fatty Acid Hydrazide (General)

This protocol describes the synthesis of a fatty acid hydrazide from its corresponding fatty acid ester.

-

Esterification (if starting from fatty acid): Dissolve the fatty acid in excess methanol containing a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, neutralize the acid, extract the ester with an organic solvent, and purify.

-

Hydrazinolysis: Place the fatty acid ester (0.1 M) in a round-bottom flask with absolute ethanol (150 mL).[3]

-

Add Hydrazine Hydrate: Add an excess of hydrazine hydrate (95%, 0.2 M) to the solution.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.[3] The formation of a solid precipitate often indicates product formation.

-

Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration.

-

Purification & Validation: Wash the collected solid with cold ethanol to remove unreacted starting material. Recrystallize the crude product from ethanol to obtain pure fatty acid hydrazide.[3] The structure and purity should be confirmed by melting point analysis, Infrared (IR) spectroscopy (presence of N-H and C=O stretches), and ¹H-NMR spectroscopy.

Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole Derivative

This protocol details the cyclization of a fatty acid hydrazide to form an oxadiazole ring.

-

Reaction Setup: In a round-bottom flask, dissolve the fatty acid hydrazide (0.01 M) in 10 mL of ethanol.[3]

-

Reagent Addition: Add a solution of potassium hydroxide (1 g) in water (3 mL), followed by carbon disulfide (2 g).[3]

-

Reflux: Reflux the mixture for 7-8 hours, or until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).[3]

-

Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid. This will precipitate the oxadiazole derivative.[3]

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification & Validation: Wash the solid with water, dry it, and recrystallize from ethanol.[3] Confirm the structure using IR (disappearance of N-H stretches, appearance of C=N and C-O-C stretches), ¹H-NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the anticancer activity of synthesized compounds.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 5-FU).[24]

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).[24]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition & Analysis: Measure the absorbance of each well at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Fatty acid hydrazide derivatives represent a pre-validated platform for the development of novel therapeutics. Their straightforward synthesis, coupled with their ability to be transformed into a multitude of structurally diverse compounds, makes them exceptionally valuable in modern drug discovery.[1] The research highlighted in this guide demonstrates their proven efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel heterocyclic scaffolds, and conducting in-depth in vivo studies to translate the promising in vitro results into tangible clinical benefits. The continued exploration of this chemical space is poised to yield next-generation therapies for a host of challenging diseases.

References

-

(PDF) Synthesis, Coating and Biological evaluation of Ecofriendly fatty acid Hydrazide Derivatives - ResearchGate. Available from: [Link]

-

An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - RSC Publishing. Available from: [Link]

-

Synthesis and biological evaluation of fatty hydrazides of by-products of oil processing industry - Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides - Sci-Hub. Available from: [Link]

-

Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC. Available from: [Link]

-

Fatty Acid Hydrazides in Heterocyclic Synthesis: Synthesis of 1,2‐Diazepine and Pyridazine Derivatives. - Zaki - 2007 - ChemInform - Wiley Online Library. Available from: [Link]

-

Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches - MDPI. Available from: [Link]

-

Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC. Available from: [Link]

-

Hydrazinolysis of lipids and analysis of their constituent fatty acids - PubMed. Available from: [Link]

-

High-performance liquid chromatography of fatty acid isopropylidene hydrazides and its application in lipid analysis - PubMed. Available from: [Link]

-

A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Available from: [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. Available from: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. Available from: [Link]

-

GREEN RESOURCES FOR A MULTIFUNCTIONAL CHEMICAL: PALM FATTY HYDRAZIDE - PALMOILIS. Available from: [Link]

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC. Available from: [Link]

-

Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed. Available from: [Link]

-

A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed. Available from: [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Available from: [Link]

-

Examples of hydrazides and their therapeutic applications. - ResearchGate. Available from: [Link]

-

Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC. Available from: [Link]

-

Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - MDPI. Available from: [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. Available from: [Link]

-

An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel - SciELO. Available from: [Link]

-

Fatty acids and derivatives as antimicrobial agents - PubMed. Available from: [Link]

-

Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate. Available from: [Link]

-

Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule | ACS Omega. Available from: [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. Available from: [Link]

-

Anticancer activities of fatty acids and their heterocyclic derivatives - PubMed. Available from: [Link]

-

Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. Available from: [Link]

-

Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource - MDPI. Available from: [Link]

-

Fatty Acid Analysis by HPLC - AOCS. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]

- 5. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01368E [pubs.rsc.org]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty acids and derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Anticancer activities of fatty acids and their heterocyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iscientific.org [iscientific.org]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel [scielo.org.za]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis and Characterization of N'-(3-pyridinylmethylene)octanohydrazide

Abstract & Scientific Context

This application note details a robust, two-step synthesis protocol for N'-(3-pyridinylmethylene)octanohydrazide , a lipophilic acylhydrazone scaffold.[1] Acylhydrazones containing pyridine moieties are privileged structures in medicinal chemistry, frequently investigated for anti-tubercular (isosteres of isoniazid), antimicrobial, and anti-inflammatory properties.

The synthesis strategy employs a convergent approach:

-

Hydrazinolysis: Conversion of methyl octanoate to octanohydrazide.[1]

-

Condensation: Acid-catalyzed Schiff base formation between octanohydrazide and 3-pyridinecarboxaldehyde (nicotinaldehyde).[1]

This guide prioritizes process reliability and mechanistic understanding , ensuring high purity and reproducibility.

Chemical Strategy and Mechanism[2][3][4]

Reaction Scheme

The synthesis relies on the nucleophilic attack of hydrazine derivatives on carbonyl centers. The final condensation is an equilibrium process driven to completion by the removal of water or precipitation of the product.

Caption: Two-step convergent synthesis pathway. Blue nodes indicate starting materials; Green indicates the final target.

Mechanistic Insight (The "Why")[6]

-

Step 1 (Hydrazinolysis): Methyl esters are preferred over ethyl esters due to the faster leaving group ability of methoxide and lower steric hindrance. Excess hydrazine is critical to prevent the formation of the symmetrical dimer (

). -

Step 2 (Condensation): The carbonyl carbon of 3-pyridinecarboxaldehyde is moderately electrophilic.[1]

-

Role of Acid Catalyst: A trace amount of Acetic Acid (AcOH) protonates the aldehyde oxygen, significantly increasing the electrophilicity of the carbonyl carbon (

), facilitating the attack by the hydrazide's amino group. -

Equilibrium: The formation of the

bond releases water. In ethanol, the lipophilic nature of the octyl chain often causes the product to precipitate, effectively removing it from the equilibrium and driving the reaction to completion (Le Chatelier’s principle).

-

Experimental Protocols

Part 1: Synthesis of Octanohydrazide (Intermediate)

Objective: Convert methyl octanoate to the hydrazide precursor.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity (Example) | Role |

| Methyl Octanoate | 158.24 | 1.0 | 15.8 g (100 mmol) | Substrate |

| Hydrazine Hydrate (80% or 99%) | 50.06 | 2.5 | 12.5 mL (~250 mmol) | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | 50 mL | Solvent |

Procedure:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve Methyl Octanoate (15.8 g) in Ethanol (50 mL).

-

Activation: Add Hydrazine Hydrate dropwise with stirring. Caution: Exothermic.[1]

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Validation: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The ester spot (high

) should disappear; the hydrazide spot (lower

-

-

Workup:

-

Drying: Dry in a vacuum oven at 40°C.

Part 2: Synthesis of this compound (Target)

Objective: Condensation of the hydrazide with nicotinaldehyde.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity (Example) | Role |

| Octanohydrazide | 158.24 | 1.0 | 1.58 g (10 mmol) | Nucleophile |

| 3-Pyridinecarboxaldehyde | 107.11 | 1.1 | 1.18 g (11 mmol) | Electrophile |

| Glacial Acetic Acid | 60.05 | Cat.[1][4] | 2-3 drops | Catalyst |

| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Solvent |

Procedure:

-

Dissolution: In a 50 mL RBF, dissolve Octanohydrazide (1.58 g) in Ethanol (20 mL). Mild heating may be required.[1]

-

Addition: Add 3-Pyridinecarboxaldehyde (1.18 g) followed by 2-3 drops of Glacial Acetic Acid.

-

Reaction: Reflux the mixture for 3–5 hours.

-

Workup Strategy (See Diagram Below):

-

Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

-

Drying: Vacuum dry at

for 6 hours.

Workflow Logic & Decision Tree

Caption: Decision matrix for isolation of the target compound based on solubility behavior.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your data against these expected parameters.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| -CO-NH-N= | 11.2 – 11.8 | Singlet (Broad) | Confirms Hydrazone formation (Amide proton).[1] |

| -N=CH- | 8.2 – 8.6 | Singlet | CRITICAL: Imine proton.[1][6] Confirms condensation. |

| Pyridine-H2 | 8.7 – 8.9 | Singlet/Doublet | Deshielded by Nitrogen and imine.[1] |

| Pyridine-H4, H5, H6 | 7.3 – 8.3 | Multiplets | Aromatic region.[1] |

| -CO-CH2- | 2.2 – 2.6 | Triplet | |

| Aliphatic Chain | 1.2 – 1.7 | Multiplet | Bulk methylene protons.[1] |

| Terminal -CH3 | 0.85 – 0.90 | Triplet | End of octyl chain.[1] |

Note: Acylhydrazones can exist as E/Z isomers (around C=N) and cis/trans rotamers (around C-N amide bond), often resulting in duplicated signals in NMR.[5] The E-isomer is typically dominant.[8]

Infrared Spectroscopy (FT-IR)

-

3180 – 3250 cm

: N-H stretch (Amide).[1] -

1650 – 1670 cm

: C=O stretch (Amide I). -

1590 – 1610 cm

: C=N stretch (Imine) – Distinct from starting material.[1]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete reaction or dimer formation.[1] | Increase Hydrazine equivalents (to 3.0 or 4.0). Ensure vigorous reflux.[1][9] |

| Oily Product (Step 2) | Impurities or solvent retention.[1] | The octyl chain adds lipophilicity, making crystallization slower. Scratch the flask glass with a rod or add a seed crystal. Use Hexane/Ethyl Acetate for recrystallization if Ethanol fails.[1] |

| Missing Imine Peak (NMR) | Hydrolysis or no reaction.[1] | Ensure the NMR solvent is dry (DMSO absorbs water). If reaction failed, check the quality of the aldehyde (oxidizes to acid over time). Distill aldehyde if necessary. |

| Double Peaks in NMR | Rotamers/Isomers. | This is normal for acylhydrazones.[1] Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks if confirmation is needed.[1] |

Safety & Compliance

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Handle in a fume hood with double nitrile gloves.[1] Neutralize waste with bleach (hypochlorite) before disposal.[1]

-

3-Pyridinecarboxaldehyde: Irritant and lachrymator.[1] Avoid inhalation.

-

Solvents: Ethanol is flammable.[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General procedures for hydrazide synthesis).

-

Popiołek, L. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010."[1] Med.[1][3] Chem. Res.2017 , 26, 287–301.[1] Link

-

Rollas, S.; Küçükgüzel, Ş.[1] G. "Biological Activities of Hydrazone Derivatives."[1] Molecules2007 , 12(8), 1910–1939.[1] Link

-

PubChem Compound Summary. "Methyl octanoate" (CAS 111-11-5).[1] National Center for Biotechnology Information.[1] Link

-

PubChem Compound Summary. "3-Pyridinecarboxaldehyde" (CAS 500-22-1).[1][7] National Center for Biotechnology Information.[1] Link

Sources

- 1. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. US9738602B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 4. Methyl octanoate for synthesis 111-11-5 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Recrystallization of Fatty Hydrazones: A Guide to Solvent Selection and Purification

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Critical Role of Purity for Fatty Hydrazones

Fatty hydrazones, a class of lipid derivatives, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. These molecules are synthesized by the condensation of a fatty acid hydrazide with an aldehyde or a ketone. The resulting structure possesses a unique amphiphilic nature, characterized by a polar hydrazone head group and a non-polar, long-chain fatty acid tail. This dual characteristic is fundamental to their biological action but also presents a significant challenge in their purification.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[2] For fatty hydrazones, achieving a high degree of purity is paramount, as even minor impurities can significantly alter their pharmacological profiles and lead to erroneous experimental results. This guide provides a comprehensive overview of the principles and a practical, step-by-step protocol for the selection of an optimal solvent system for the recrystallization of fatty hydrazones.

The Science of Solvent Selection for Amphiphilic Molecules

The key to successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent for recrystallization should exhibit the following characteristics:

-

High dissolving power for the target compound at elevated temperatures.

-

Low dissolving power for the target compound at low temperatures.

-

High solubility for impurities at all temperatures, or very low solubility.

-

Chemical inertness towards the compound to be purified. [2]

-

Volatility for easy removal from the purified crystals.

Fatty hydrazones, with their polar head and non-polar tail, often do not conform to the simple solubility rules of "like dissolves like." A single solvent is often insufficient to meet all the criteria for effective recrystallization. Therefore, a mixed solvent system is frequently the most effective approach.[3]

In a mixed solvent system, one solvent (the "good" solvent) readily dissolves the fatty hydrazone, while the other (the "anti-solvent" or "poor" solvent) is a poor solvent for it. The two solvents must be miscible with each other. The strategy involves dissolving the fatty hydrazone in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes turbid, indicating the onset of precipitation. The solution is then heated to redissolve the precipitate and allowed to cool slowly, promoting the formation of pure crystals.

Systematic Approach to Solvent Selection for Fatty Hydrazones

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions. The amphiphilic nature of fatty hydrazones suggests a screening process that explores a range of solvent polarities.

Table 1: Recommended Solvents for Screening

| Solvent Class | Examples | Polarity | Rationale for Fatty Hydrazone Recrystallization |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | The hydroxyl group can interact with the polar hydrazone head. The alkyl part of the alcohol can interact with the fatty acid chain. The solubility of lipids in alcohols generally increases with the carbon chain length of the alcohol.[4] |

| Esters | Ethyl Acetate | Polar Aprotic | Offers a balance of polarity, capable of dissolving a range of compounds. Often used in combination with non-polar solvents. |

| Ketones | Acetone | Polar Aprotic | A versatile solvent that can dissolve many organic compounds. |

| Hydrocarbons | Hexane, Heptane | Non-polar | Excellent "anti-solvents" for the polar head group, but will readily dissolve the non-polar fatty acid tail. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Polar Aprotic | Good solvents for a wide range of organic compounds. However, their use should be minimized due to toxicity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Polar | Can be effective in dissolving the entire molecule to some extent. |

| Water | - | Highly Polar | Can be used as an "anti-solvent" in combination with polar organic solvents like ethanol or acetone. |

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a systematic method for testing the suitability of single and mixed solvent systems for the recrystallization of your fatty hydrazone.

Materials:

-

Crude fatty hydrazone (approx. 10-20 mg per test)

-

A selection of solvents from Table 1

-

Small test tubes or vials

-

Heating block or water bath

-

Vortex mixer

-

Ice bath

Procedure:

-

Single Solvent Screening:

-

Place approximately 10 mg of the crude fatty hydrazone into a small test tube.

-

Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL).

-

If the solid is insoluble at room temperature, heat the mixture gently in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves completely.

-

Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. An ideal single solvent will show high solubility when hot and significant crystal formation upon cooling.

-

-

Mixed Solvent System Screening:

-

Select a "good" solvent in which the fatty hydrazone is soluble at room temperature or upon gentle heating.

-

Select a miscible "poor" solvent in which the fatty hydrazone is insoluble or sparingly soluble.

-

Dissolve approximately 20 mg of the crude fatty hydrazone in a minimal amount of the hot "good" solvent in a test tube.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature and then in an ice bath.

-

Observe the quantity and quality of the crystals formed.

-

The following diagram illustrates the decision-making process for selecting a suitable solvent system based on the screening results.

Caption: Workflow for Solvent System Selection.

Protocol 2: Bulk Recrystallization of Fatty Hydrazones

Once a suitable solvent or solvent mixture has been identified, proceed with the bulk recrystallization.

Materials:

-

Crude fatty hydrazone

-

Optimal solvent or solvent mixture identified in Protocol 1

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water/oil bath

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolution:

-

Place the crude fatty hydrazone in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (or the "good" solvent of a mixed pair).

-

Gently heat the mixture while stirring. If using a volatile solvent, attach a condenser.

-

Continue adding the hot solvent portion-wise until the fatty hydrazone is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

-

If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until turbidity appears. Then, add a few drops of the hot "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.

-

Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent (or a mixture with a higher proportion of the "poor" solvent) to remove any adhering impurities.

-

-

Drying:

-

Dry the purified crystals. This can be done by air drying on a watch glass or for more rigorous drying, in a vacuum desiccator.

-

The following diagram illustrates the key steps of the bulk recrystallization process.

Caption: General Recrystallization Workflow.

Troubleshooting Common Issues

-

Oiling Out: If the fatty hydrazone separates as an oil instead of crystals, it may be because the boiling point of the solvent is too high, or the solution is too concentrated. Try using a lower-boiling solvent or a more dilute solution. Adding a small amount of a "better" solvent to the oil and scratching the flask with a glass rod can sometimes induce crystallization.

-

No Crystals Form: This can happen if too much solvent was used. Gently evaporate some of the solvent and try cooling again. Seeding the solution with a tiny crystal of the pure compound (if available) can also initiate crystallization.

-

Poor Recovery: This is often due to using too much solvent during dissolution or washing the crystals with a solvent that is not cold enough.

Conclusion

The successful purification of fatty hydrazones by recrystallization is a critical step in their development as potential therapeutic agents. Due to their amphiphilic nature, a systematic approach to solvent selection, often leading to the use of a mixed solvent system, is essential. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and efficiently obtain high-purity fatty hydrazones, enabling accurate and reliable downstream biological evaluation.

References

-

Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]

-

Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. (n.d.). Retrieved from [Link]

-

Flow Crystallization | Solubility Control - Vapourtec Ltd. (n.d.). Retrieved from [Link]

-

Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. (2013). Journal of Chemical & Engineering Data, 58(9), 2659–2667. Retrieved from [Link]

-

Synthesis and Evaluation of Hydrazones | Alcrut group. (2024, February 28). Retrieved from [Link]

-

Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

-

Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate. (2024, April 30). Retrieved from [Link]

-

Crystallization modifiers in lipid systems - PMC - NIH. (n.d.). Retrieved from [Link]

-

Ethanone, 1-phenyl-, hydrazone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC. (n.d.). Retrieved from [Link]

-

green synthesis of new hydrazone derivatives - MINAR International Journal of Applied Sciences and Technology. (2022, September 1). Retrieved from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (2020, October 20). Retrieved from [Link]

-

Recent Advances in Lipid Crystallization in the Food Industry - Annual Reviews. (2024, January 2). Retrieved from [Link]

-

Hydrazones and their derivatives. II.* Preparation of pure D-erythrose. (n.d.). Retrieved from [Link]

-

Advances in Lipids Crystallization Technology - the Chem Connections Homepage. (n.d.). Retrieved from [Link]

-

Why are fats soluble in alcohol? - Quora. (2021, July 11). Retrieved from [Link]

Sources

Application Note: Comprehensive 1H NMR Characterization of N'-(3-pyridinylmethylene)octanohydrazide

Abstract: This document provides a detailed guide for the structural characterization of N'-(3-pyridinylmethylene)octanohydrazide using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound belongs to the hydrazone class of compounds, a scaffold of significant interest in medicinal chemistry due to a wide range of reported biological activities, including antimicrobial, anticonvulsant, and anticancer properties[1][2][3]. Accurate structural elucidation is a critical first step in any drug discovery and development pipeline. This guide offers an in-depth analysis of the molecule's expected spectral features, a robust protocol for sample preparation and data acquisition, and a systematic approach to spectral interpretation for researchers, chemists, and drug development professionals.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A deep understanding of the molecular structure of this compound allows for a precise prediction of its ¹H NMR spectrum. The structure can be deconstructed into four distinct chemical environments, each contributing a unique set of signals.

Figure 1: Chemical Structure of this compound

The key to accurate spectral assignment lies in recognizing the electronic effects within the molecule:

-

Pyridine Ring (Protons 1-4): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly deshields the adjacent protons (H-2 and H-6).[4] Consequently, these protons are expected to appear at the lowest field (highest ppm) in the aromatic region. The H-2 proton, being closest to the imine nitrogen, is often the most deshielded. The protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with their neighbors.

-

Imine Proton (H-7): The proton of the azomethine group (-N=CH-) is in an electron-poor environment and is expected to resonate as a sharp singlet in a distinct downfield region, typically between δ 8.0 and 8.5 ppm.[5]

-

Hydrazide Amide Proton (H-8): The chemical shift of the N-H proton is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet at a very low field (δ 9.0-12.0 ppm). This signal can be confirmed by its disappearance upon the addition of a drop of deuterium oxide (D₂O) to the NMR tube, as the proton exchanges with deuterium.[6]

-

Octanoyl Alkyl Chain (Protons 9-15): This saturated aliphatic chain will produce signals in the upfield region of the spectrum.

-

α-Methylene (H-10): The CH₂ group adjacent to the carbonyl (C=O) is deshielded and will appear as a triplet around δ 2.2-2.5 ppm.[7]

-

β-Methylene (H-11): This group will resonate further upfield, typically as a multiplet (a quintet or sextet) around δ 1.6-1.8 ppm.

-

Methylene Envelope (H-12, 13, 14): The subsequent three CH₂ groups are chemically similar and will overlap, creating a broad multiplet in the δ 1.2-1.4 ppm range.

-

Terminal Methyl (H-15): The terminal CH₃ group is the most shielded and will appear as a characteristic triplet at the highest field, around δ 0.8-0.9 ppm.

-

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | 8.8 - 9.0 | d or s | 1H | Pyridine Ring |

| H-6 | 8.6 - 8.7 | d | 1H | Pyridine Ring |

| H-4 | 8.0 - 8.2 | dt | 1H | Pyridine Ring |

| H-5 | 7.4 - 7.6 | dd | 1H | Pyridine Ring |

| H-7 | 8.2 - 8.5 | s | 1H | Imine (-N=CH-) |

| H-8 | 11.0 - 11.8 (in DMSO-d₆) | br s | 1H | Amide (-NH-C=O) |

| H-10 | 2.2 - 2.4 | t | 2H | α-CH₂ |

| H-11 | 1.5 - 1.7 | quint | 2H | β-CH₂ |

| H-12,13,14 | 1.2 - 1.4 | m | 6H | -(CH₂)₃- |

| H-15 | 0.8 - 0.9 | t | 3H | Terminal -CH₃ |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, dt=doublet of triplets, dd=doublet of doublets, quint=quintet, m=multiplet, br=broad.

Experimental Protocol: From Sample to Spectrum

This section outlines a validated, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure reproducibility and accuracy.

Materials and Equipment

-

This compound (sample must be dry and pure)

-

High-quality 5 mm NMR tubes (clean and dry)[8]

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃) containing 0.03% TMS

-

Glass Pasteur pipettes and bulbs

-

Small vial for sample dissolution

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.[9]

-

Weighing the Sample: Accurately weigh 5-10 mg of the dried hydrazide compound directly into a clean, small glass vial.

-

Rationale: This amount provides an optimal concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing issues like peak broadening from excessive concentration.[9]

-

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent to the vial. DMSO-d₆ is highly recommended as it is excellent for resolving the exchangeable N-H amide proton. CDCl₃ can also be used, but the N-H peak may be broader or less distinct.

-

Ensuring Complete Dissolution: Gently vortex the vial until the sample is fully dissolved. If particulates remain, filter the solution through a small cotton plug in a Pasteur pipette while transferring it to the NMR tube.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identifier.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. A well-shimmed sample is essential for achieving sharp, symmetrical peaks.

-

Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters (for a 400 MHz instrument):

-

Spectral Width: -2 to 14 ppm

-

Number of Scans (ns): 16 or 32 (increase if sample is very dilute)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

-

Acquire Spectrum: Start the acquisition.

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a flat baseline at their base.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale. If using a solvent with TMS, set the TMS peak to 0.00 ppm. Otherwise, reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[11]

-

Integration: Integrate all peaks to determine the relative number of protons each signal represents.[6] This is a crucial validation step.

Workflow and Data Interpretation

The following diagram illustrates the logical flow from sample preparation to the final interpreted spectrum.

Caption: Workflow for ¹H NMR characterization.

Interpreting the Processed Spectrum

-

Identify Key Regions: First, locate the distinct regions: aromatic (δ 7.4-9.0), imine/amide (δ 8.0-12.0), and aliphatic (δ 0.8-2.5).

-

Assign Singlets: Identify the sharp imine singlet (H-7) and the broad amide singlet (H-8). The integration of each should correspond to 1H.

-

Analyze the Aromatic System: Carefully analyze the complex signals between δ 7.4 and 9.0 ppm. The downfield signals will correspond to H-2 and H-6. Use the splitting patterns and coupling constants to assign all four pyridine protons.

-

Assign the Alkyl Chain: Start from the ends of the chain. The triplet at ~2.3 ppm (2H) is the α-CH₂ (H-10). The triplet at ~0.8 ppm (3H) is the terminal methyl group (H-15). Work inwards to assign the remaining methylene groups based on their chemical shift and multiplicity.

-

Validate with Integration: The final and most crucial step is to check that the integration values for all assigned peaks match the number of protons in the structure (e.g., the aromatic region should sum to 4H, the terminal methyl to 3H, etc.).[12] This provides definitive confirmation of the compound's identity and purity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1549132. Retrieved from [Link]

-

ResearchGate (n.d.). ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

-

ResearchGate (n.d.). ¹H-NMR chemical shift values of the pyridinium ring H₂ and H₆... Retrieved from [Link]

-

Frontier, A. (2026). How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

STAR Protocols (2023). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

-

ResearchGate (n.d.). Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form II... Retrieved from [Link]

-

Williamson, M. P. (n.d.). Sample preparation. ResearchGate. Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]

-

KPU Pressbooks (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Journal of Molecular Structure (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

MDPI (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for NMR principles, not a direct URL)

-

ResearchGate (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Retrieved from [Link]

-

TÜBİTAK Academic Journals (1999). ¹H NMR Spectra of Some Amidrazone Derivatives. Retrieved from [Link]

-

American Chemical Society (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Wisconsin-Madison (n.d.). Chem 346 ¹H NMR Data Reporting Guide. Retrieved from [Link]

-

National Institutes of Health (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]

-

Compound Interest (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

ResearchGate (n.d.). Biological activities of hydrazide derivatives in the new millennium. Retrieved from [Link]

-

PubMed (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives. Retrieved from [Link]

-

Chemistry Steps (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

MDPI (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

- Google Patents (n.d.). US9738602B2 - Processes for making hydrazides.

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link]

-

OpenStax (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

-

MDPI (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate (n.d.). The ¹H NMR spectra of sample 3 from Table 1. Retrieved from [Link]

-

Indian Journal of Chemistry (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Retrieved from [Link]

-

ChemRxiv (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Retrieved from [Link]

-

MDPI (n.d.). ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]

-

MDPI (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

-

Hindawi (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Retrieved from [Link]

-

Semantic Scholar (n.d.). Unexpected Diastereotopic Behaviour in the ¹H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. How To [chem.rochester.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

Advanced Protocol: Synthesis and Characterization of Bioactive Pyridine Hydrazone Metal Complexes

Abstract

Pyridine hydrazone ligands represent a privileged scaffold in medicinal inorganic chemistry due to their tunable coordination modes (N,N or N,N,O) and significant biological activity.[1] Metal complexes derived from these ligands—particularly Copper(II), Zinc(II), and Platinum(II)—have demonstrated potent anticancer, antimicrobial, and DNA-binding properties. This application note provides a rigorous, field-proven methodology for the synthesis, purification, and structural validation of these complexes, designed to ensure reproducibility and high purity for biological screening.

Phase 1: Ligand Design & Synthesis

The synthesis of the ligand is the critical control point. We utilize a Schiff base condensation between a pyridine-derived carbonyl (ketone/aldehyde) and a hydrazide.[2][3]

Protocol A: Synthesis of 2-Acetylpyridine Hydrazone Ligands

Mechanism: Acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Reagents:

-

2-Acetylpyridine (1.0 eq)

-

Aromatic Hydrazide (e.g., Benzohydrazide or Isonicotinohydrazide) (1.0 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Dissolution: Dissolve 5.0 mmol of the hydrazide in 20 mL of hot absolute EtOH in a round-bottom flask. Ensure complete dissolution; sonicate if necessary.

-

Addition: Add 5.0 mmol (1.0 eq) of 2-acetylpyridine dropwise to the stirring solution.

-

Catalysis: Add 3–5 drops of glacial AcOH.

-

Expert Insight: The acid activates the carbonyl carbon towards nucleophilic attack. Without it, reaction times increase significantly, and yields drop.

-

-

Reflux: Reflux the mixture at 78–80°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (SiO2, 10% MeOH in DCM). Look for the disappearance of the carbonyl starting material.

-

-

Isolation: Cool the solution to room temperature (RT), then refrigerate at 4°C overnight.

-

Purification: Filter the resulting precipitate. Wash with cold EtOH (2 x 5 mL) and Diethyl Ether (2 x 5 mL) to remove unreacted starting materials.

-

Drying: Dry under vacuum over anhydrous CaCl2.

Yield Expectation: 75–85% Visual Cue: Product typically forms white or pale yellow needles/powder.

Phase 2: Metal Complexation Strategies

The coordination geometry and stoichiometry depend heavily on the metal salt anion and the pH of the reaction medium.

Protocol B: Synthesis of Copper(II) Pyridine Hydrazone Complexes

Target Geometry: Distorted Octahedral or Square Pyramidal. Stoichiometry: 1:1 (Metal:Ligand) is standard for tridentate (N,N,O) coordination.

Reagents:

-

Ligand (from Protocol A) (1.0 mmol)[4]

-

Copper(II) Salt: CuCl2[4][5][6]·2H2O or Cu(OAc)2[6]·H2O (1.0 mmol)

-

Base (Optional): Na2CO3 or Et3N (for deprotonation)

Step-by-Step Procedure:

-

Ligand Preparation: Dissolve 1.0 mmol of Ligand in 15 mL of hot EtOH.

-

Metal Addition: Dissolve 1.0 mmol of Cu(II) salt in 10 mL of EtOH (or MeOH). Add this solution dropwise to the hot ligand solution.

-

Observation: A distinct color change (Green/Blue

Dark Green/Brown) indicates immediate coordination.

-

-

pH Adjustment (Critical Decision):

-

Neutral Ligand Complex: If using CuCl2, no base is needed. The ligand coordinates in the neutral keto form.

-

Anionic Ligand Complex: If using Cu(OAc)2 or adding Na2CO3, the amide nitrogen deprotonates, and the ligand coordinates in the enolate form.

-

-

Reflux: Reflux for 3 hours.

-

Crystallization: Allow the solution to evaporate slowly at RT. Rapid cooling often yields amorphous powders; slow evaporation yields X-ray quality crystals.

-

Filtration: Filter and wash with cold EtOH and Ether.

Phase 3: Structural Characterization & Validation

To ensure the integrity of the complex, compare spectral data between the free ligand and the metal complex.

Table 1: Key Spectral Validation Markers

| Technique | Functional Group | Free Ligand Signal | Metal Complex Signal | Interpretation |

| FT-IR | Azomethine | 1600–1620 cm⁻¹ | Shifted (-10 to -20 cm⁻¹) | Indicates coordination via imine Nitrogen. |

| FT-IR | Carbonyl | 1650–1680 cm⁻¹ | Shifted or Absent | Shift = Keto coordination; Absent = Enolization/Deprotonation. |

| ¹H NMR | NH (Hydrazide) | 10.0–12.0 ppm (s) | Disappears (if deprotonated) | Confirms loss of amide proton upon coordination. |

| UV-Vis | d-d Transition | N/A | 600–700 nm (Broad) | Diagnostic for Cu(II) d⁹ geometry (distorted octahedral). |

| EPR | Cu(II) Center | N/A | $g{ |

Phase 4: Workflow Visualization

Diagram 1: Synthesis & Optimization Workflow

This flowchart outlines the critical decision paths for synthesizing these complexes, ensuring the correct salt and solvent selection based on the desired outcome.

Caption: Decision tree for the synthesis of Pyridine Hydrazone Cu(II) complexes, highlighting the divergence based on metal salt selection.

Phase 5: Biological Application Context

Researchers utilizing this protocol are typically targeting anticancer or antimicrobial applications.

-

Mechanism of Action: These complexes often bind to DNA via intercalation (planar aromatic rings inserting between base pairs) or groove binding .

-

Cytotoxicity: The Cu(II) complexes have shown IC50 values < 20 µM against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), often outperforming Cisplatin due to different uptake mechanisms.

References

-

Asian Journal of Chemistry. (2020). New Copper(II) Complexes of Pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazone... Synthesis, Characterization, DNA Binding. Available at: [Link]

-

IOSR Journal of Applied Chemistry. (2022). Copper(II) Complexes Bearing Hydrazone Schiff Base Ligands: Synthesis, Structural Characterization and Biological Activity. Available at: [Link]

-

Dalton Transactions (RSC). (2024). Copper(II) coordination compounds based on bis-hydrazones of 2,6-diacetylpyridine: synthesis, structure, and cytotoxic activity. Available at: [Link]

-

NIH / PubMed Central. (2019). Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine. Available at: [Link]

-

Frontiers in Pharmacology. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Available at: [Link]

Sources

- 1. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. longdom.org [longdom.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Copper(ii) coordination compounds based on bis-hydrazones of 2,6-diacetylpyridine: synthesis, structure, and cytotoxic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocol for N'-(3-pyridinylmethylene)octanohydrazide

Ticket ID: SOL-PYR-OCT-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

System Analysis: The "Oil & Water" Conflict

User, you are encountering precipitation because this molecule is a chemical paradox. You are trying to dissolve a structure that is simultaneously a base and a grease.[1]

-

The Head (Hydrophilic): The 3-pyridinyl group contains a basic nitrogen (

). It wants to be water-soluble, but only if protonated.[1] -

The Linker (Labile): The hydrazone bridge (

) is rigid and prone to hydrolysis in strong acids. -

The Tail (Hydrophobic): The octanoyl chain (

) is the primary solubility killer. It drives the LogP up (estimated > 3.5), causing the molecule to pack tightly into crystals or form gummy precipitates in water.

The Goal: We must "hide" the octyl tail or "activate" the pyridine head without breaking the hydrazone linker.

Troubleshooting Modules (Step-by-Step Guides)

Module A: The "Gold Standard" – Cyclodextrin Encapsulation

Recommended for: In vivo studies, cell culture (low toxicity), and long-term stability.

The octyl chain of your molecule fits perfectly into the cavity of

Protocol:

-

Select Carrier: Use Hydroxypropyl-

-Cyclodextrin (HP- -

Preparation (Phase Solubility Method):

-

Prepare a 20% (w/v) HP-

-CD solution in water or PBS.[1] -

Add your compound in excess (e.g., 5 mg/mL).[1]

-

Crucial Step: Shake/vortex for 24–48 hours at room temperature. The complexation is an equilibrium process; instant mixing will fail.[1]

-

Filter through a 0.45 µm PVDF filter to remove uncomplexed excess.[1]

-

-

Validation: The solution should remain clear upon dilution.

Module B: pH Manipulation (The "Proton Switch")

Recommended for: Acute chemical assays or analytical standards. Warning: High risk of hydrolysis below pH 3.0.[1]

The Logic: At pH < 5.2, the pyridine ring protonates, becoming a cation.[1] However, because you have a cationic head and a fatty tail, you effectively create a cationic surfactant .[1] This may foam or form micelles rather than a true solution.[1]

Protocol:

-

Suspend the compound in water (it will be cloudy).[1]

-

Add Methanesulfonic Acid (MSA) or Acetic Acid dropwise.[1]

-

Why MSA? Mesylate salts often have higher solubility than chlorides.[1]

-

-

Target pH: Adjust to pH 4.5 – 5.0 .

Module C: Cosolvent Systems (The "Formulation" Approach)

Recommended for: High-throughput screening (HTS) or rapid in vitro assays.

Protocol:

-

Stock Solution: Dissolve compound in 100% DMSO to 10–50 mM.

-

Intermediate Dilution: Dilute stock 1:10 into PEG 400 or Propylene Glycol .

-

Final Dilution: Slowly add the PEG/DMSO mix to your aqueous buffer.

-

Final Composition Target: 1% DMSO / 10% PEG 400 / 89% Buffer.[1]

-

Data & Specifications

Solubility Performance Matrix

| Method | Est. Solubility | Stability Risk | Biological Toxicity | Best Use Case |

| Pure Water (Neutral) | < 10 µg/mL | High (Precipitation) | None | None |

| pH Adjustment (pH 4.5) | ~0.5 - 1 mg/mL | Medium (Hydrolysis) | Low | Analytical Standards |

| Cosolvent (DMSO/PEG) | 1 - 5 mg/mL | Low (Metastable) | Medium (Cell toxicity) | HTS / Enzyme Assays |

| HP- | > 10 mg/mL | Very Low | Very Low | Animal Models / Cells |

Visualization: Decision Logic & Workflow

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: My solution was clear, but precipitated when I added it to the cell media. Why? A: This is the "Crash-Out" effect.[1] You likely used a DMSO stock.[1] When DMSO hits the aqueous media, the solvent power drops instantly.[1]

-

Fix: Use the Module A (Cyclodextrin) method.[1] The CD complex prevents the octyl tail from aggregating when diluted into media.[1]

Q2: Can I just use HCl to dissolve it? A: Use caution. While HCl will protonate the pyridine, the chloride salt of this specific molecule is often less soluble than the Mesylate (MSA) salt. Furthermore, strong local acidity during HCl addition can cleave the hydrazone bond [1].[1] Always use buffered acids or weaker organic acids.[1]

Q3: Is the hydrazone bond stable in plasma? A: Generally, yes.[1] Acylhydrazones derived from aromatic aldehydes (like nicotinaldehyde) are significantly more stable than aliphatic ones at neutral pH [2].[1] However, they are dynamic covalent bonds; always process plasma samples quickly or stabilize pH.[1]

References

-

Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1]

-

Bae, Y., et al. (2003).[1] Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers.[1] Journal of Controlled Release. (Contextual citation on aromatic hydrazone stability).

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources